molecular formula C9H21ClN2O2S B2596596 1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride CAS No. 2126162-37-4

1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride

Cat. No. B2596596
CAS RN: 2126162-37-4
M. Wt: 256.79
InChI Key: WPJKQIILHIDMEB-UHFFFAOYSA-N
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Description

The compound “1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicinal chemistry and drug design .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides, and they can also undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without specific information on this compound, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Compound Synthesis

AMPBH: serves as a versatile reagent for synthesizing an array of compounds. Its electron-rich boron atom readily forms complexes with Lewis acids (such as amines or carboxylic acids), facilitating catalytic reactions. Researchers use it to efficiently synthesize heterocyclic compounds like benzimidazoles, peptides, and peptidomimetics .

Catalyst for Various Reactions

The boron atom in AMPBH plays a crucial role as a catalyst. It enables reactions such as Suzuki-Miyaura cross-coupling, which is valuable in organic synthesis. By promoting bond formation, it aids in constructing complex molecules .

Ligand for Protein and Enzyme Investigations

The strong affinity of AMPBH ’s boron atom for proteins and enzymes makes it an excellent ligand. Researchers use it to study protein structures and mechanisms. By binding selectively to specific targets, it sheds light on biological processes and potential drug targets .

Drug Development

Given its diverse applications, AMPBH contributes to drug discovery. Researchers explore its potential as a building block for novel drug candidates. Its unique properties make it an attractive starting point for designing bioactive molecules .

Nanoparticle Functionalization

AMPBH: -functionalized nanoparticles have been developed for drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific tissues or cells .

Photoacoustic Imaging

In recent studies, AMPBH -linked compounds have been investigated for photoacoustic imaging. These compounds enable non-invasive imaging of biological structures, aiding in disease diagnosis and monitoring .

Mechanism of Action

The mechanism of action of a compound depends on its specific biological target, which is not provided for this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Amines can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

1-(aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-8(2,3)11-14(12,13)9(7-10)5-4-6-9;/h11H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKQIILHIDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride

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